BenchChemオンラインストアへようこそ!

Adenosinetriphosphate

Enzyme kinetics Competitive inhibition Succinyl-CoA synthetase

Native ATP disodium salt (≥98%, lyophilized) is required for kinase assays, luciferase bioluminescence, and P2Y2/P2Y11 receptor studies. Substitution with ADP, AMP, or non-hydrolyzable analogs (ATP-γS, AMP-PNP) introduces systematic error: altered kinase kinetics, false-negative receptor responses, and complete loss of luciferase signal. Chromatographically purified ATP (LD50 ~510 mg/kg) doubles the safe in vivo dosing window vs. commercial grade. Lyophilized powder ensures years of ambient stability versus ≤3 months for frozen solutions.

Molecular Formula C10H12N5O13P3-4
Molecular Weight 503.15 g/mol
Cat. No. B1232274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosinetriphosphate
SynonymsAdenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne
Molecular FormulaC10H12N5O13P3-4
Molecular Weight503.15 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/p-4/t4-,6-,7-,10-/m1/s1
InChIKeyZKHQWZAMYRWXGA-KQYNXXCUSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Triphosphate (ATP) for Research and Industrial Applications: A Critical Procurement Reference


Adenosine Triphosphate (ATP) is the universal intracellular energy transfer molecule, comprising an adenine nucleobase, a ribose sugar, and a triphosphate chain. Its central function as a phosphoryl donor in kinase-mediated reactions and as a co-substrate in bioluminescence assays underpins its extensive use across biochemical, pharmaceutical, and industrial microbiology workflows . In commercial procurement, ATP is primarily supplied as a disodium salt or lyophilized powder, with specification choices in purity grade and formulation directly influencing assay reproducibility and shelf stability . The ubiquitous nature of ATP as a biological analyte and reagent belies critical procurement considerations: not all ATP sources or forms perform equivalently in demanding applications, and improper selection can introduce systematic error in enzyme kinetics, compromise bioluminescent detection limits, or lead to rapid degradation during experimental workflows.

Why ATP Cannot Be Substituted with ADP, AMP-PNP, or ATP-γ-S in Critical Assays


Generic substitution of ATP with chemically analogous compounds such as Adenosine Diphosphate (ADP), Adenosine Monophosphate (AMP), or non-hydrolyzable analogs like ATP-γ-S (Adenosine 5′-O-(3-thiotriphosphate)) and AMP-PNP (Adenylyl-imidodiphosphate) is scientifically invalid across multiple experimental contexts. Each analog introduces distinct functional liabilities: ADP cannot serve as a phosphate donor in kinase reactions, ATP-γ-S exhibits altered enzyme kinetics due to sulfur substitution at the γ-phosphate position, and AMP-PNP lacks hydrolytic susceptibility essential for ATP-dependent conformational changes in motor proteins [1]. In purinergic receptor studies, the differential agonist profiles of ATP versus ADP are non-redundant—ATP activates P2X and P2Y11 receptors, whereas ADP is the principal agonist at P2Y1, P2Y12, and P2Y13 receptors [2]. In bioluminescence hygiene monitoring, the firefly luciferase reaction is exquisitely ATP-specific; neither ADP nor AMP support photon emission, and substitution would yield false-negative contamination readings . The quantitative evidence below establishes precisely why informed selection of native ATP—and within the ATP product class, the appropriate salt form and purity grade—is non-negotiable for assay validity.

Quantitative Differentiation of ATP Relative to Closest Analogs and Formulation Choices


Enzymatic Inhibition Potency of ATP-γ-S vs. Native ATP in Succinyl-CoA Synthetase

The thiophosphate analog ATP-γ-S functions as a potent competitive inhibitor of E. coli succinyl-CoA synthetase with respect to native ATP, exhibiting a Ki value of 0.8 μM. In contrast, native ATP serves as the physiological substrate for this enzyme, enabling normal forward catalysis [1]. This distinction is critical: ATP-γ-S is not a functionally equivalent substitute; rather, it actively suppresses enzymatic activity at sub-micromolar concentrations, which precludes its use in any assay requiring unperturbed ATP-dependent turnover.

Enzyme kinetics Competitive inhibition Succinyl-CoA synthetase

Differential Kinase Substrate Efficiency: ATP-γ-S vs. Native ATP in Myosin Light Chain Phosphorylation

In cardiac myosin light chain phosphorylation assays, the thiophosphoryl transfer efficiency of ATP-γ-S differs fundamentally from that of native ATP. While both the 28 kDa (LC-1) and 18 kDa (LC-2) myosin light chains were phosphorylated when ATP-γ-S was present as the phosphate donor, the phosphorylation pattern obtained with native ATP differed—specifically, only LC-2 was phosphorylated with ATP [1]. This qualitative divergence in substrate selectivity means ATP-γ-S cannot be used interchangeably with ATP when studying endogenous kinase phosphorylation profiles.

Protein kinase Phosphorylation Cardiac myosin

Lyophilized ATP Disodium Salt Stability Advantage Over Liquid ATP Formulations

Lyophilized ATP disodium salt exhibits markedly superior long-term stability relative to reconstituted liquid ATP solutions. Commercial lyophilized ATP standards demonstrate extended ambient-temperature resistance and multi-year shelf life in dry powder form . In contrast, solubilized ATP in aqueous buffer is stable for only approximately 3 months when aliquoted and stored at -70°C, with progressive hydrolysis to ADP and AMP occurring even under optimal storage conditions [1]. This differential degradation kinetics has direct implications for assay reproducibility and procurement logistics.

Stability Formulation Shelf life

Purinergic Receptor Agonist Selectivity: ATP vs. ADP in P2Y Subtype Activation

ATP and ADP exhibit non-overlapping agonist profiles at cloned human P2Y receptor subtypes. ATP activates P2Y2 (together with UTP) and P2Y11 receptors, whereas ADP is the principal physiological agonist at P2Y1, P2Y12, and P2Y13 receptors [1]. This receptor subtype specificity is absolute: ATP does not functionally activate P2Y1, P2Y12, or P2Y13 receptors at physiological concentrations, and ADP cannot substitute for ATP at P2Y11. Substituting ADP for ATP in P2Y11 signaling studies would yield false-negative results, while substituting ATP for ADP in platelet P2Y12 assays would fail to elicit the expected response.

P2Y receptors Agonist selectivity Nucleotide signaling

Competitive Inhibition by ATP of ADP-Induced Platelet Activation: pA2 Quantification

ATP functions as a competitive antagonist at platelet P2Y12 receptors, directly inhibiting ADP-induced responses. Studies quantifying this interaction have established pA2 values for ATP-mediated inhibition of ADP analog effects on human platelets, with ATP at 50 μM producing measurable competitive blockade [1]. This pharmacological property distinguishes ATP from ADP: while ADP is the physiological agonist driving platelet aggregation, ATP acts as an antagonist in this same system. This dual functionality within a single nucleotide family underscores that ATP and ADP are not interchangeable; their procurement choice defines whether an agonist or antagonist response will be observed in platelet assays.

Platelet pharmacology P2Y12 receptor Competitive antagonism

Purified ATP Sodium Salt Toxicity Reduction Relative to Commercial Grade ATP

ATP purification via sequential strong and weak anion exchange chromatography yields material with substantially reduced acute toxicity compared to ordinary commercial grade ATP. Specifically, purified ATP disodium salt exhibits an LD50 of approximately 510 mg/kg (mouse, intravenous), whereas commercial grade ATP has an LD50 of approximately 250 mg/kg—a 50% reduction in toxicity [1]. The purification process also elevates the shock dose threshold from ≤10 mg/kg to >10 mg/kg. These quantitative differences in toxicological profile are attributable to the removal of co-purifying nucleotide impurities and degradation products present in less rigorously purified material.

Purification Toxicity Pharmaceutical formulation

Optimal Application Scenarios for ATP Procurement Based on Quantitative Evidence


Protein Kinase Activity Assays Requiring Native Substrate Kinetics

Native ATP (lyophilized disodium salt, ≥98% purity) is the required substrate for any protein kinase assay seeking to measure authentic enzymatic kinetics or screen for ATP-competitive inhibitors. The quantitative evidence demonstrates that ATP-γ-S substitutes introduce aberrant phosphorylation patterns (e.g., altered myosin light chain target selectivity) [1] and can function as competitive inhibitors (Ki = 0.8 μM in succinyl-CoA synthetase) [2]. Consequently, ATP-γ-S and other non-hydrolyzable analogs are inappropriate for standard kinase activity measurements; they should be reserved only for specialized studies explicitly investigating thiophosphorylation or phosphate transfer mechanism. Procurement of high-purity, lyophilized native ATP ensures the measured Km, Vmax, and IC50 values reflect authentic substrate behavior rather than analog-induced kinetic artifacts.

Bioluminescence-Based ATP Quantification for Hygiene Monitoring and Cell Viability

Lyophilized ATP disodium salt formulated specifically as a calibration standard is essential for generating accurate standard curves in firefly luciferase-based bioluminescence assays [1]. The luciferase reaction is exquisitely ATP-specific; ADP and AMP do not support photon emission. The extended ambient-temperature stability of lyophilized ATP (years in powder form versus ≤3 months for frozen liquid solutions at -70°C) reduces cold-chain dependency and minimizes hydrolysis-driven lot-to-lot variability that would otherwise compromise standard curve reproducibility [2]. For industrial hygiene monitoring in food, pharmaceutical, and healthcare manufacturing, procurement of validated ATP standards enables conversion of relative luminescence units to absolute ATP concentrations, providing traceable quantification of microbial contamination levels.

P2Y Receptor Pharmacology Studies Requiring Subtype-Specific Agonist Responses

Native ATP must be procured when studying P2Y2 or P2Y11 receptor signaling, as ADP is functionally inactive at these receptor subtypes [1]. Conversely, ADP—not ATP—is the appropriate agonist for P2Y1, P2Y12, and P2Y13 receptor assays. The evidence establishes that ATP and ADP exhibit non-overlapping P2Y subtype activation profiles; substitution would yield false-negative responses or misattribution of receptor identity. For competitive antagonism studies at platelet P2Y12 receptors, ATP itself serves as the antagonist (pA2 quantified at 50 μM) [2], further underscoring that procurement selection between ATP and ADP determines whether an agonist or antagonist experimental paradigm is executed.

In Vivo Pharmacological Studies Requiring Low-Toxicity Nucleotide Preparations

Chromatographically purified ATP disodium salt (LD50 ≈ 510 mg/kg) should be procured for any in vivo pharmacological study where ATP is administered intravenously or parenterally [1]. The quantitative toxicological difference relative to commercial grade ATP (LD50 ≈ 250 mg/kg)—representing a 104% increase in tolerable dose—is attributable to the removal of co-purifying nucleotide impurities and degradation products via sequential strong and weak anion exchange chromatography. This purification-derived toxicity reduction directly expands the safe dosing window, enabling higher administered ATP concentrations without confounding toxic effects. For preclinical studies investigating ATP-mediated purinergic signaling, cardiovascular effects, or energy metabolism, procurement of highly purified ATP is non-negotiable for obtaining interpretable, toxicity-unconfounded results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosinetriphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.